
3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with a methyl group and a 2-methylpropyl group, along with an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methyl-1-(2-methylpropyl)cyclobutanol with an oxidizing agent can yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl and 2-methylpropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: 3-Methyl-1-(2-methylpropyl)cyclobutane-1-carboxylic acid.
Reduction: 3-Methyl-1-(2-methylpropyl)cyclobutanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring structure may also influence the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane, 1-methyl-3-(2-methylpropyl): Similar structure but with a cyclopentane ring instead of cyclobutane.
Cyclohexane derivatives: Compounds with similar substituents but different ring sizes.
Uniqueness
3-Methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both a methyl and a 2-methylpropyl group on the cyclobutane ring, along with an aldehyde functional group, distinguishes it from other cycloalkane derivatives.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-methyl-1-(2-methylpropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8(2)4-10(7-11)5-9(3)6-10/h7-9H,4-6H2,1-3H3 |
Clave InChI |
QGROEIHPUFGJDK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(CC(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13005477.png)

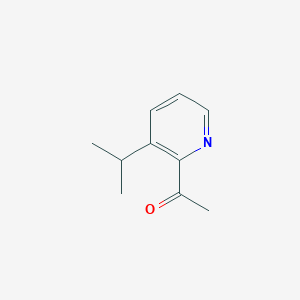
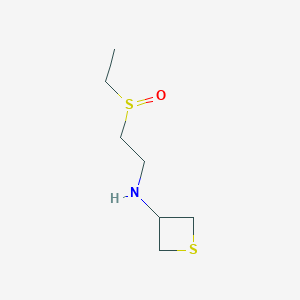
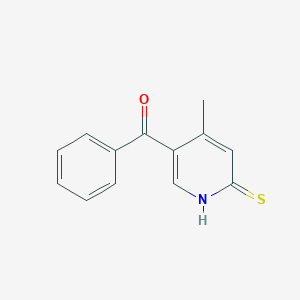
![tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13005502.png)
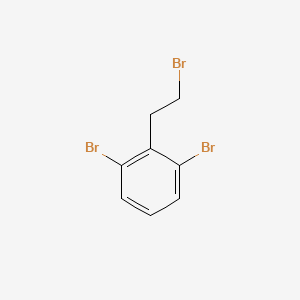
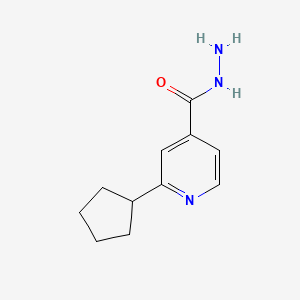
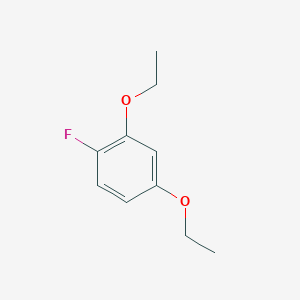
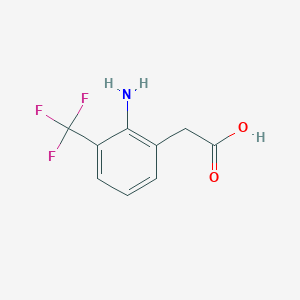
![(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13005539.png)
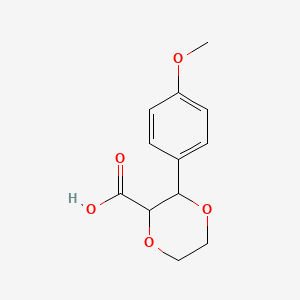
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
